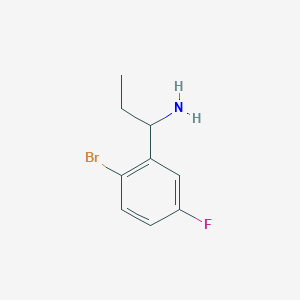

1-(2-Bromo-5-fluoro-phenyl)-propylamine

Description

1-(2-Bromo-5-fluoro-phenyl)-propylamine is a synthetic arylalkylamine characterized by a propylamine backbone substituted with a 2-bromo-5-fluorophenyl group. This compound is of interest in medicinal chemistry due to its structural features, which combine a flexible propylamine linker with halogenated aromatic substituents. The bromine and fluorine atoms at the 2- and 5-positions of the phenyl ring introduce steric and electronic effects that modulate biological activity, particularly in targeting kinases and other enzymes involved in signaling pathways . Its synthesis typically involves nucleophilic substitution or coupling reactions, as evidenced by methodologies applied to analogous propylamine derivatives .

Properties

IUPAC Name |

1-(2-bromo-5-fluorophenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFN/c1-2-9(12)7-5-6(11)3-4-8(7)10/h3-5,9H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKKUPFZTBJBOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=CC(=C1)F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-5-fluoro-phenyl)-propylamine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild and functional group tolerant reaction conditions . The general process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are usually mild, and the reagents are environmentally benign .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. The use of advanced catalytic systems and continuous flow reactors are common in industrial settings to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-5-fluoro-phenyl)-propylamine undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly seen in halogen exchange reactions.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogenating agents such as bromine (Br₂) and fluorine (F₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines or alcohols. Substitution reactions typically result in the formation of new halogenated compounds.

Scientific Research Applications

1-(2-Bromo-5-fluoro-phenyl)-propylamine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its effects on biological systems and potential therapeutic applications.

Medicine: Investigated for its psychoactive properties and potential use in treating neurological disorders.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-fluoro-phenyl)-propylamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors in the brain, influencing neurotransmitter release and uptake. This interaction can lead to changes in mood, perception, and cognition, making it a subject of interest in neuropharmacology .

Comparison with Similar Compounds

Substituent Effects

The activity of arylpropylamines is highly dependent on the electronic nature and steric bulk of substituents on the aromatic ring:

- Electron-Withdrawing Groups (EWGs): Fluorine and trifluoromethyl groups enhance binding affinity to target proteins by increasing electrophilicity. For example, a trifluoromethyl-substituted propylamine derivative exhibited an IC50 of 0.96 µM against RAF kinases, outperforming ethylamine-linked analogues (IC50 > 2 µM) .

- Steric Effects: Bulky substituents like bromine or naphthyl groups reduce activity due to steric clashes. A bromo-substituted propylamine analogue showed lower potency (IC50 ~2.14 µM) compared to smaller substituents . However, positional isomerism matters; the 2-bromo-5-fluoro configuration in the target compound may mitigate steric hindrance through optimal spatial arrangement.

Linker Length and Flexibility

Propylamine linkers generally outperform shorter chains (e.g., ethylamine) due to improved conformational flexibility and hydrophobic interactions. For instance:

Kinase Inhibition

Propylamine derivatives with EWGs exhibit strong inhibition of RAF isoforms, critical in cancer signaling. The target compound’s bromine atom may confer unique selectivity, though its exact IC50 remains unquantified in available literature. By contrast, trifluoromethyl-propylamine derivatives achieve sub-micromolar potency, underscoring the importance of EWGs .

Protein Folding Interactions

In biochemical studies, propylamine (as a monoamine) demonstrates weaker chaperone activity compared to polyamines (e.g., spermine). At ~1 M concentration, propylamine facilitates protein folding via charge masking, but polyamines achieve similar effects at 10-fold lower concentrations . This suggests the target compound’s primary pharmacological role lies in enzyme inhibition rather than biomolecular stabilization.

Pharmacological and Metabolic Profiles

Antihistamine Derivatives

Propylamine-based antihistamines (e.g., cyclizine) undergo metabolic N-demethylation and N-oxidation, yielding inactive metabolites. This contrasts with ethylamine-linked antihistamines, which often retain partial activity post-metabolism . The target compound’s bromine and fluorine substituents may alter its metabolic stability, though specific data are lacking.

Toxicity Considerations

Propylamines generally exhibit moderate toxicity (e.g., LD50 ~570 mg/kg in rats), with hazards including respiratory irritation and skin corrosion . Bulky aryl groups like bromophenyl may reduce acute toxicity by limiting membrane permeability, as seen in structurally related compounds .

Biological Activity

1-(2-Bromo-5-fluoro-phenyl)-propylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a bromine and fluorine substituent on a phenyl ring, which may influence its interaction with biological targets. Its structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The presence of halogen atoms (bromine and fluorine) may enhance the compound's binding affinity to specific targets, potentially leading to modulation of various cellular processes.

Potential Mechanisms Include:

- Receptor Binding: Interaction with neurotransmitter receptors, which could influence signaling pathways related to mood and cognition.

- Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic pathways, which may affect cellular proliferation or apoptosis.

Biological Activity

Research has indicated that compounds similar to this compound exhibit significant biological activities, including:

- Antiproliferative Effects: Studies on related compounds have shown potent inhibition of cancer cell lines, such as L1210 mouse leukemia cells, with IC(50) values in the nanomolar range .

- Neuropharmacological Effects: Compounds with similar structures have been evaluated for their effects on the central nervous system, indicating potential applications in treating neurological disorders.

Case Studies

- Inhibition of L1210 Cell Proliferation:

- Pharmacological Profiling:

Data Table: Biological Activity Comparison

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.